4,4'-Di-N-acetylamino-diphenylsulfone-d8
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTPYFGPPVFBBI-UWAUJQNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454050 | |
| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557794-37-3 | |
| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Applications of 4,4 Di N Acetylamino Diphenylsulfone D8
Quantitative Bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the selective and sensitive quantification of compounds in complex biological matrices such as plasma, urine, and tissue extracts. researchgate.net In this context, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 plays a pivotal role in ensuring the accuracy and reliability of analytical data.
The gold standard in quantitative LC-MS/MS bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS). crimsonpublishers.com this compound is an exemplary SIL-IS for the quantification of its unlabeled analogue and related compounds like Dapsone (B1669823) and Monoacetyl-dapsone. researchgate.netisca.me
A SIL-IS is considered the ideal standard because it has nearly identical physicochemical properties to the analyte of interest. scispace.com This means it co-elutes chromatographically and exhibits similar behavior during sample extraction, handling, and ionization in the mass spectrometer's source. waters.combiopharmaservices.com By adding a known concentration of the d8-labeled standard to samples at the beginning of the analytical workflow, it effectively normalizes for variations that can occur at multiple stages. nih.gov Any sample loss during extraction, inconsistencies in injection volume, or fluctuations in instrument response will affect both the analyte and the SIL-IS to the same degree. biopharmaservices.com This ensures that the ratio of the analyte's signal to the internal standard's signal remains constant, leading to a significant improvement in the accuracy, precision, and reproducibility of the quantitative results. crimsonpublishers.com
Developing and validating a bioanalytical method using this compound as an internal standard requires adherence to stringent guidelines to ensure its suitability for trace analysis. nih.govpreprints.org Key validation parameters are assessed to demonstrate the method's performance and reliability. qub.ac.uk
These parameters typically include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.
Accuracy and Precision: Accuracy measures how close the determined value is to the true value, while precision reflects the degree of scatter among a series of measurements. researchgate.net
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. nih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
The following table summarizes typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | Establishes the concentration range where the analyte response is proportional. | Correlation coefficient (r²) > 0.99 |
| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LOQ) |
| Precision | Repeatability of measurements (Intra-day and Inter-day). | Relative Standard Deviation (RSD) ≤15% (≤20% at LOQ) |
| Recovery | Efficiency of analyte extraction from the matrix. | Consistent, precise, and reproducible |
| Matrix Effect | Assesses the impact of matrix components on analyte ionization. | Internal standard-normalized factor within an acceptable range |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, etc.). | Concentration change within ±15% of initial |
A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which arises from co-eluting endogenous components of the biological sample that can suppress or enhance the ionization of the target analyte. waters.comwaters.com This effect is unpredictable and can vary between different samples, leading to inaccurate quantification. nih.gov
The use of this compound is the most effective strategy to combat this issue. nih.gov Because the SIL-IS has the same retention time and ionization characteristics as the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. waters.com As a result, the ratio of the analyte peak area to the internal standard peak area remains unaffected by the matrix, allowing for reliable and accurate quantification even in complex biological samples. nih.gov
Structural Elucidation and Characterization using Deuterium (B1214612) Labeling
Beyond its role in quantification, the deuterium labeling in this compound provides a powerful tool for the structural characterization and confirmation of the compound itself and its fragmentation pathways using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the structural integrity of a molecule and determining the specific locations of isotopic labels. rsc.orgrsc.org For this compound, NMR serves two primary purposes.
First, ¹H (proton) NMR can be used to assess the degree of isotopic enrichment. The incorporation of deuterium (²H) in place of hydrogen (¹H) results in the disappearance of the corresponding signal in the proton NMR spectrum. wikipedia.org By integrating the remaining proton signals, the extent of deuteration at specific sites can be accurately calculated.
Second, ²H (deuterium) NMR can be performed to directly observe the deuterium atoms, providing confirmation of their presence and chemical environment. sigmaaldrich.com Furthermore, ¹³C NMR can reveal splitting patterns or upfield shifts for carbons directly bonded to deuterium, confirming the label's position. cdnsciencepub.com This comprehensive analysis ensures the identity and quality of the labeled standard before its use in quantitative assays.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for characterizing isotopically labeled compounds. nih.gov HRMS can readily distinguish between the unlabeled compound and its d8-labeled counterpart due to the significant mass difference. More importantly, it can determine the isotopic purity by measuring the relative abundance of all possible isotopologs (d0 through d8), ensuring that the internal standard is not contaminated with the unlabeled analyte, which could compromise quantitative accuracy. researchgate.netrsc.org
Tandem mass spectrometry (MS/MS) on an HRMS instrument is also used to study the fragmentation patterns of the molecule. forensicrti.org When the deuterated compound is fragmented, any fragment ion that retains one or more deuterium atoms will exhibit a corresponding mass shift compared to the fragment from the unlabeled compound. This provides invaluable information for elucidating fragmentation pathways and confirming the location of the deuterium labels on the molecule's backbone. researchgate.net For example, the mass transitions used in LC-MS/MS analysis clearly demonstrate this shift.
The following table shows the precursor and product ions for Dapsone, its metabolite, and the deuterated Dapsone-d8 internal standard, illustrating the mass shift due to deuterium labeling.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift (d8 vs d0) |
| Dapsone | 249.3 | 156.1 | N/A |
| N-Acetyl Dapsone | 291.1 | 156.0 | N/A |
| Dapsone-d8 | 257.3 | 160.0 | +8 (Precursor), +3.9 (Product) |
| Data sourced from a study on the simultaneous determination of Dapsone and its metabolites. researchgate.netisca.me |
This observed mass shift in both the precursor and product ions confirms that the deuterium labels are stable and present on the core structure, validating the utility of this compound in advanced analytical applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Deuterated Internal Standards
The use of stable isotope-labeled internal standards is a cornerstone of quantitative analytical chemistry, particularly in bioanalytical methods, to ensure the highest levels of accuracy and precision. In the context of Gas Chromatography-Mass Spectrometry (GC-MS), deuterated compounds are considered the gold standard for internal standards. This is due to their chemical and physical properties being nearly identical to their non-deuterated counterparts, the analytes. As a result, the deuterated internal standard experiences similar extraction efficiencies, derivatization yields, and chromatographic behavior as the analyte of interest. This co-elution and similar behavior in the ion source of the mass spectrometer allow for the correction of variations that may occur during sample preparation and analysis.
This compound, a deuterated analog of the diacetylated metabolite of dapsone, serves as an ideal internal standard for the quantification of dapsone and its metabolites in biological matrices. While specific GC-MS applications detailing the use of this compound are not extensively documented in publicly available literature, the principles of its application can be extrapolated from methods utilizing deuterated dapsone (Dapsone-d8) in mass spectrometry-based assays. These methods are frequently employed for pharmacokinetic studies and therapeutic drug monitoring.
In a typical GC-MS analysis, a known amount of the deuterated internal standard, such as this compound, is added to the biological sample (e.g., plasma, urine, or tissue homogenate) at the beginning of the sample preparation procedure. Following extraction and any necessary derivatization to improve volatility and thermal stability for GC analysis, the sample is injected into the GC-MS system. The gas chromatograph separates the analyte and the internal standard based on their volatility and interaction with the stationary phase of the GC column. Due to the subtle differences in physicochemical properties imparted by the deuterium atoms, the deuterated standard may have a slightly shorter retention time than the analyte.
The eluting compounds are then ionized, typically by electron impact (EI) ionization, and the resulting ions are separated by the mass spectrometer based on their mass-to-charge ratio (m/z). By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect specific ions characteristic of the analyte and the internal standard. For quantification, the ratio of the peak area of a characteristic ion of the analyte to that of the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
The use of a deuterated internal standard like this compound is particularly advantageous as it minimizes the impact of matrix effects, which are a common source of error in bioanalytical methods. Matrix effects, caused by other components in the sample, can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in a nearly identical way to the analyte, the ratio of their signals remains constant, ensuring reliable results.
Below is a representative data table illustrating the typical parameters that would be monitored in a GC-MS method for the analysis of dapsone and its primary metabolite, monoacetyldapsone, using a deuterated internal standard.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Dapsone | 8.2 | 248.3 | 156.1 |
| Monoacetyldapsone | 9.5 | 290.3 | 156.1 |
| Dapsone-d8 (IS) | 8.1 | 256.3 | 164.1 |
This table is illustrative and the exact values may vary depending on the specific GC-MS instrument and analytical conditions.
The detailed research findings from studies utilizing deuterated internal standards in mass spectrometry for dapsone analysis consistently demonstrate high precision and accuracy, with coefficients of variation typically below 15%. The limits of detection and quantification are often in the low nanogram per milliliter range, making these methods suitable for the analysis of clinical and forensic samples. The specificity of the MS detection, combined with the chromatographic separation, ensures that the analytes can be accurately measured even in complex biological matrices.
Mechanistic and Metabolic Research Paradigms Utilizing Deuterated Sulfone Analogs
Investigation of Reaction Mechanisms and Kinetic Studies
The introduction of deuterium (B1214612) into a molecule can significantly alter the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step of a reaction.
Application of Kinetic Isotope Effects (KIE) in Elucidating Rate-Determining Steps
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for studying reaction mechanisms, particularly for determining whether a specific bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. nih.gov The theoretical basis for the KIE lies in the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes. A carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.
Consequently, if a C-H bond is cleaved in the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium. nih.gov This is referred to as a "primary" kinetic isotope effect and is quantified as the ratio of the rate constants (kH/kD). The magnitude of the primary KIE can vary, but for C-H bond cleavage, it is typically in the range of 2 to 7. A KIE value significantly greater than 1 provides strong evidence that the C-H bond is broken in the rate-limiting step.
Table 1: Theoretical Kinetic Isotope Effects for C-H Bond Cleavage
| Bond Type | Typical kH/kD | Implication |
|---|---|---|
| C-H | > 2 | C-H bond cleavage is likely the rate-determining step. |
This table is for illustrative purposes and actual values can vary based on specific reaction conditions.
By comparing the rate of metabolism of the deuterated compound to its non-deuterated counterpart, researchers can gain critical insights into the enzymatic mechanism. For instance, a lack of a significant KIE would suggest that C-H bond cleavage is not the rate-limiting step and that another step, such as substrate binding or product release, is the slow step in the enzymatic cycle. plos.org
Elucidation of Metabolic Pathways and Transformations
Deuterated analogs like 4,4'-Di-N-acetylamino-diphenylsulfone-d8 are instrumental in tracing the metabolic fate of drugs and other xenobiotics. The deuterium label serves as a stable isotopic tracer, allowing for the unambiguous identification of metabolites and the quantification of metabolic fluxes.
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro systems are crucial for the initial assessment of a compound's metabolic fate. These systems allow for the study of metabolism in a controlled environment, free from the complexities of a whole organism.
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govrealmofcaring.org Incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH allows researchers to identify the primary oxidative metabolites. nih.gov The deuterium label is key in this process. When analyzing the reaction mixture by mass spectrometry, metabolites derived from the deuterated parent compound will exhibit a characteristic mass shift corresponding to the number of deuterium atoms they retain. This allows for their clear differentiation from endogenous molecules and potential contaminants in the microsomal preparation.
Hepatocytes, which are the main cell type in the liver, provide a more complete metabolic picture as they contain both phase I (e.g., CYP-mediated oxidation) and phase II (e.g., glucuronidation, sulfation) metabolizing enzymes. nih.gov Studies using cultured hepatocytes can reveal the full sequence of metabolic transformations that this compound undergoes, from initial oxidation to subsequent conjugation reactions.
Cell culture systems, including those with genetically engineered cells expressing specific drug-metabolizing enzymes, can be used to pinpoint the exact enzymes responsible for the metabolism of the deuterated sulfone analog.
Table 2: Common In Vitro Systems for Metabolic Studies
| System | Key Features | Information Gained |
|---|---|---|
| Liver Microsomes | Rich in Phase I enzymes (CYPs) | Identification of primary oxidative metabolites. realmofcaring.org |
| Hepatocytes | Contain both Phase I and Phase II enzymes | Comprehensive metabolic profile, including conjugation. nih.gov |
The parent drug, dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), is known to undergo N-acetylation and N-hydroxylation. nih.gov N-hydroxylation, mediated by CYP enzymes, leads to the formation of a hydroxylamine metabolite which is associated with hematological side effects. researchgate.net By using this compound, researchers can investigate the biotransformation of the already N-acetylated form of dapsone.
The primary metabolic pathways for this compound would likely involve hydroxylation of the aromatic rings or the acetyl groups. The use of high-resolution mass spectrometry can help identify the exact location of these hydroxylations. The deuterium label simplifies the identification of these metabolites in complex biological matrices. mdpi.comnih.gov
Furthermore, by using a panel of recombinant human CYP enzymes, it is possible to identify the specific CYP isoforms responsible for the observed metabolic transformations. This is achieved by incubating the deuterated compound with each individual CYP enzyme and monitoring for metabolite formation. This information is critical for predicting potential drug-drug interactions.
Stable Isotope Tracing for Flux Analysis in Biological Systems
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.orgcreative-proteomics.com Stable isotope tracers, such as this compound, are central to MFA. nih.govrsc.org By introducing the labeled compound into a biological system (e.g., cell culture or a whole organism), researchers can track the incorporation of the deuterium label into downstream metabolites. nih.govnih.govspringernature.com
The rate at which the deuterium label appears in various metabolites provides a direct measure of the flux through the metabolic pathways connecting them. researchgate.net This quantitative information is invaluable for understanding how metabolic networks are regulated and how they respond to various stimuli or perturbations.
For instance, if this compound is administered to an animal model, the rate of appearance of its deuterated metabolites in plasma and urine can be used to determine the in vivo rates of different metabolic clearance pathways. This provides a more dynamic and quantitative understanding of the compound's disposition than can be obtained from simple metabolite identification.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Dapsone |
| 4,4'-diaminodiphenyl sulfone |
Applications in Metabolomics
The use of deuterated analogs like this compound offers a powerful tool in metabolomics for tracing the metabolic fate of dapsone and its derivatives. By introducing a stable isotope label, researchers can distinguish between the administered compound and its endogenous counterparts, allowing for precise tracking and quantification of metabolic products. This approach is instrumental in elucidating complex metabolic pathways and understanding the biotransformation of sulfone drugs within a biological system.
Deuterated compounds have a history of use as metabolic and pharmacokinetic probes in human studies. juniperpublishers.com The insights gained from these studies contribute to a deeper understanding of drug metabolism, which is crucial for optimizing drug design and minimizing the formation of toxic metabolites.
Insights into Proteomics and Protein Turnover
Deuterated compounds, including analogs of dapsone, have significant applications in the field of proteomics, particularly in studying protein turnover. Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process, and its dysregulation is implicated in numerous diseases. researchgate.net Stable isotope labeling with deuterated compounds allows for the dynamic measurement of protein synthesis and degradation rates on a proteome-wide scale. nih.govresearchgate.net
One common method involves the use of deuterated water (D₂O), where deuterium is incorporated into newly synthesized proteins. nih.govnih.gov By tracking the rate of deuterium incorporation into peptides over time using mass spectrometry, researchers can calculate the turnover rates of individual proteins. researchgate.netnih.gov This technique provides valuable insights into how cellular proteomes are regulated under different physiological and pathological conditions. nih.gov
The application of deuterated analogs in proteomics can help to:
Identify proteins with high turnover rates, which are often key regulatory proteins. researchgate.net
Understand how disease states or drug treatments affect the synthesis and degradation of specific proteins.
Characterize the dynamics of protein complexes and metabolic pathways. researchgate.net
Recent advancements in mass spectrometry and data analysis have improved the accuracy and confidence of protein turnover measurements using deuterated labels. researchgate.net These methods are applicable to various biological systems, from cell cultures to whole organisms, providing a comprehensive view of proteome dynamics. nih.govresearchgate.net
Gene Expression Analysis
While direct analysis of gene expression is typically performed at the transcript level using techniques like RNA sequencing, the metabolic consequences of altered gene expression can be studied using deuterated compounds such as this compound. Changes in the expression of genes encoding metabolic enzymes can lead to alterations in the metabolic pathways of drugs. By using a deuterated tracer, researchers can precisely measure the impact of these genetic variations on drug metabolism.
For example, if a gene encoding a specific cytochrome P450 enzyme responsible for metabolizing dapsone is upregulated or downregulated, the rate of formation of specific metabolites will change. By administering a deuterated version of the drug, the flux through different metabolic pathways can be quantified, providing a functional readout of the changes in gene expression. This approach can link genetic polymorphisms or changes in gene expression profiles to observable metabolic phenotypes.
Studies have shown that the expression of genes related to key metabolic pathways can be significantly altered under different physiological conditions. nih.govnih.gov By employing deuterated tracers, the functional consequences of these gene expression changes on drug metabolism and disposition can be elucidated, providing a more complete understanding of the interplay between genes, metabolism, and drug response.
Understanding Metabolism-Mediated Effects and Toxicogenomic Studies
Deuterated analogs are invaluable in toxicogenomic studies to understand how metabolism influences the toxicity of drugs like dapsone. The toxicity of dapsone is often linked to the formation of its reactive hydroxylamine metabolite. nih.gov By using deuterated dapsone, researchers can investigate the specific metabolic pathways that lead to the formation of this toxic metabolite.
The kinetic isotope effect, introduced by deuterium substitution at a site of metabolic attack, can reduce the rate of formation of the toxic metabolite. juniperpublishers.com This can help to confirm the role of a specific metabolic pathway in toxicity. If deuteration at a particular position on the molecule leads to a decrease in toxicity, it provides strong evidence that the metabolism at that site is a key step in the toxification process.
These studies can be combined with genomic and proteomic analyses to create a comprehensive picture of the mechanisms of toxicity. For example, researchers can investigate how exposure to dapsone and its deuterated analogs affects the expression of genes and proteins involved in stress responses, DNA repair, and apoptosis. This integrated approach can help to identify biomarkers of toxicity and to develop strategies to mitigate adverse drug reactions.
Applications in Preclinical Pharmacokinetic Research
Utilization as a Tracer in Absorption, Distribution, and Elimination (ADME) Studies
Deuterated compounds like this compound are extensively used as tracers in preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies. The stable isotope label allows for the differentiation of the administered drug from any endogenous compounds, enabling precise quantification in various biological matrices such as plasma, tissues, and excreta. This is particularly useful in "hot" (radiolabeled) versus "cold" (non-radiolabeled) studies, where the deuterated compound can serve as an internal standard for mass spectrometry-based quantification, providing high accuracy and sensitivity.
The use of deuterated tracers can significantly improve the quality of pharmacokinetic data. For instance, in studies evaluating the oral bioavailability of a drug, co-administration of an intravenous deuterated dose and an oral non-deuterated dose allows for the simultaneous determination of both clearance and bioavailability in the same animal, reducing inter-animal variability.
Deuteration can sometimes alter the pharmacokinetic properties of a drug. nih.gov While the goal of using a deuterated tracer is often to have it behave identically to the non-deuterated parent drug, the kinetic isotope effect can sometimes lead to differences in metabolism and clearance. juniperpublishers.comnih.gov Therefore, it is crucial to characterize the pharmacokinetics of the deuterated analog itself to ensure its suitability as a tracer for the non-deuterated compound.
Contribution to Pharmacokinetic Modeling Approaches (e.g., Population Pharmacokinetic Models)
Data generated from studies using deuterated tracers are highly valuable for the development and refinement of pharmacokinetic (PK) models, including population PK models. nih.gov These models are used to describe the time course of drug concentration in the body and to identify sources of variability in drug exposure among individuals. nih.govnih.gov
By providing accurate and precise data on drug absorption, distribution, and elimination, deuterated tracer studies contribute to the development of more robust and predictive PK models. These models can then be used to:
Simulate drug concentrations under different dosing regimens. nih.gov
Identify patient covariates (e.g., body weight, organ function) that influence drug pharmacokinetics. nih.gov
Optimize dosing strategies for specific patient populations.
Population pharmacokinetic analyses often utilize data from multiple studies, and the high-quality data obtained from deuterated tracer studies can significantly enhance the reliability of these models. nih.gov The ability to accurately model the pharmacokinetics of a drug is a critical component of modern drug development, helping to ensure both the efficacy and safety of new therapeutic agents.
Future Research Directions and Translational Perspectives
Development of Novel and Efficient Deuteration Technologies for Complex Molecules
The synthesis of isotopically labeled compounds is crucial for their use in research. While methods exist, there is a continuous drive to develop more efficient, selective, and scalable deuteration technologies.
Recent advancements have moved beyond traditional methods, which often require harsh conditions or the use of D2 gas. researchgate.net Emerging techniques like catalytic transfer deuteration and hydrodeuteration are gaining prominence as they offer milder reaction conditions and greater selectivity. researchgate.net These methods use readily available deuterium (B1214612) donors, making the process more accessible and cost-effective. researchgate.net Another innovative approach involves the integration of electrocatalysis with boron cluster-mediated hydrogen-atom transfer, providing a general platform for C(sp³)–H deuteration in complex molecules. researchgate.net This method has shown broad substrate compatibility and high levels of deuterium incorporation. researchgate.net
Furthermore, the development of (dn-Alkyl)diphenylsulfonium salts as deuterated reagents represents a significant step forward. nih.gov These reagents can be prepared from inexpensive D2O and are effective for introducing deuterium at specific positions within a molecule, which is critical for studying metabolic pathways. nih.gov The ability to achieve site-specific deuteration with high isotopic purity is a key goal, as the location of deuterium can significantly impact a drug's pharmacokinetic profile. researchgate.netbrightspec.com
Future research will likely focus on refining these methods to allow for even greater control over the deuteration process. The development of new catalysts and reagents will be central to this effort, aiming to create a versatile toolkit for the precise isotopic labeling of a wide range of complex molecules.
Integration of Deuterated Compound Data with Multi-Omics Platforms for Systems Biology Understanding
The era of "omics" has revolutionized our understanding of biology by enabling the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics). Integrating data from these different platforms provides a more holistic view of biological systems. mdpi.com Deuterated compounds are poised to play a crucial role in this integrated approach.
Deuterium oxide (D2O) labeling, for example, has been used for the relative quantification of lipids on a global scale in a method known as "Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ)". nih.gov This technique allows for the precise measurement of changes in the lipidome under different conditions. nih.gov By combining this with transcriptomics and proteomics data, researchers can build comprehensive models of cellular metabolism and regulation. mdpi.com
Tools are being developed to bridge the gap between different omics datasets. For instance, MetaBridge can map metabolites to the enzymes that produce or consume them, allowing for the integration of metabolomics data with proteomics and transcriptomics through protein-protein interaction networks. mdpi.com This enables the identification of key regulatory pathways that are altered in disease states.
The future of systems biology will rely on the ability to integrate diverse datasets to understand the complex interplay of biological molecules. mdpi.com Deuterated compounds, by serving as tracers and internal standards, will be instrumental in generating the high-quality quantitative data needed for these integrative analyses. This will allow for a deeper understanding of how metabolic networks are rewired in response to drugs or disease.
Expanding the Scope of Deuterated Sulfone Analogs in Biomarker Discovery and Metabolic Network Analysis
The core structure of 4,4'-Di-N-acetylamino-diphenylsulfone-d8, the diphenyl sulfone moiety, is found in a variety of biologically active molecules. The synthesis of deuterated analogs of these sulfone-containing compounds has significant potential in biomarker discovery and the analysis of metabolic networks.
Deuterated standards are essential for accurate quantification in mass spectrometry-based studies. For example, in human biomonitoring, deuterated analogs are used to assess the recovery of analytes from complex matrices like urine. mdpi.com The development of a wider range of deuterated sulfone analogs would support the discovery and validation of new biomarkers for disease diagnosis and for monitoring exposure to environmental contaminants. mdpi.com
Furthermore, deuterated compounds are invaluable tools for studying drug metabolism. The "deuterium switch" approach, where hydrogen atoms at metabolic "hotspots" are replaced with deuterium, can lead to drugs with improved pharmacokinetic profiles. nih.govnih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes at that site. researchgate.netnih.gov Studying the metabolism of deuterated sulfone analogs can provide insights into their metabolic pathways and help in the design of new drugs with enhanced efficacy and safety. nih.gov
Recent research has explored sulfone-based analogs as inhibitors of key metabolic enzymes, such as liver pyruvate kinase (PKL), which is a target for therapies against metabolic dysfunction-associated fatty liver disease (MAFLD). nih.gov The synthesis and evaluation of deuterated versions of these inhibitors could help to elucidate their mechanism of action and improve their therapeutic potential. By tracing the metabolic fate of these deuterated compounds, researchers can map out the metabolic networks they influence.
The table below provides a summary of the key chemical information for the subject compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 557794-37-3 scbt.compharmaffiliates.com |
| Molecular Formula | C16H8D8N2O4S scbt.compharmaffiliates.com |
| Molecular Weight | 340.42 scbt.compharmaffiliates.com |
| Appearance | White Solid pharmaffiliates.com |
| Storage | 2-8°C Refrigerator pharmaffiliates.com |
| Application | Isotopically labelled intermediate of Dapsone (B1669823) pharmaffiliates.com |
Q & A
Basic Research Questions
Q. How can the structural identity of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 be confirmed in a research setting?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) and high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to confirm molecular structure and isotopic purity. Cross-reference spectral data with published standards, such as those for structurally related sulfones (e.g., 4,4'-Dihydroxydiphenylsulfone ). For deuterated analogs, ensure deuterium incorporation is verified via isotopic ratio mass spectrometry (IRMS) .
Q. What are the key considerations for synthesizing high-purity this compound?
- Methodological Answer : Optimize catalytic conditions (e.g., sulfuric acid as a catalyst for sulfone bond formation ) and employ recrystallization or column chromatography for purification. Monitor purity via HPLC (>98% purity threshold) and track deuterium stability during synthesis using thermal gravimetric analysis (TGA) to detect isotopic exchange .
Q. How should stability studies for this compound be designed under laboratory conditions?
- Methodological Answer : Conduct accelerated stability testing under varying temperatures (e.g., 25°C, 40°C), humidity levels, and light exposure. Use a split-plot design with replicates to assess degradation kinetics. Analyze degradation products via LC-MS and compare with known impurities (e.g., hydrolyzed or oxidized derivatives) .
Advanced Research Questions
Q. What experimental frameworks are recommended for studying the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 : Determine physicochemical properties (logP, water solubility) using shake-flask or column elution methods .
- Phase 2 : Conduct microcosm studies to assess biodegradation in soil/water systems, with isotopic tracing (d8-label) to track metabolite formation .
- Phase 3 : Model long-term environmental distribution using fugacity-based tools (e.g., EQC model) .
Q. How can contradictions in degradation data between laboratory and field studies be resolved?
- Methodological Answer : Perform comparative analysis using controlled mesocosm experiments that simulate field conditions (e.g., pH, microbial diversity). Validate findings with multivariate statistical tools (e.g., PCA) to identify confounding variables (e.g., temperature fluctuations, organic matter content) .
Q. What advanced techniques are suitable for detecting trace-level metabolites of this compound in biological matrices?
- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode. Validate methods via spike-recovery experiments in relevant matrices (e.g., plasma, liver homogenate) and cross-check with deuterated internal standards to minimize matrix effects .
Q. How can researchers optimize reaction pathways to minimize byproduct formation during derivatization?
- Methodological Answer : Apply Design of Experiments (DoE) principles to test variables (e.g., solvent polarity, reaction time). Use response surface methodology (RSM) to model optimal conditions. Characterize byproducts via ¹³C-DEPT NMR and GC-MS to identify structural motifs requiring suppression .
Data Analysis and Validation
Q. What strategies are effective for cross-validating analytical results across different laboratories?
- Methodological Answer : Implement inter-laboratory round-robin testing with standardized reference materials (e.g., deuterated analogs). Use Bland-Altman plots to assess bias and establish acceptable variance thresholds (e.g., ±5% for isotopic purity) .
Q. How should researchers address discrepancies in deuterium retention data under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
